2-Methoxy-5-nitropyrimidine

Descripción

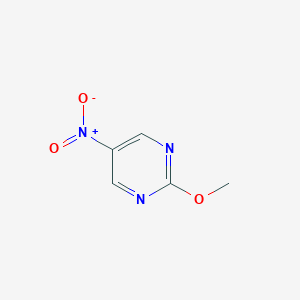

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c1-11-5-6-2-4(3-7-5)8(9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUHFIFABZPKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326474 | |

| Record name | 2-Methoxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-69-5 | |

| Record name | 14001-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 2 Methoxy 5 Nitropyrimidine

Elucidation of Precursor-Based Synthetic Routes

Advanced Methoxylation Protocols for 2-Halo-5-nitropyrimidine Substrates

A primary and efficient route to 2-methoxy-5-nitropyrimidine involves the nucleophilic substitution of a halogen atom in a 2-halo-5-nitropyrimidine substrate with a methoxy (B1213986) group. The most common precursor for this reaction is 2-chloro-5-nitropyrimidine (B88076).

The reaction is typically carried out by treating 2-chloro-5-nitropyrimidine with a methoxylating agent, such as sodium methoxide (B1231860), in a suitable solvent, most commonly methanol (B129727). The reaction proceeds smoothly, often at reflux temperature, to yield the desired product. The use of sodium methoxide in methanol provides a straightforward and high-yielding pathway to this compound. google.com For instance, the reaction of 2-chloro-5-nitropyrimidine with sodium methoxide in methanol at reflux for one to two hours has been reported to produce this compound in high purity and yield. google.com

The efficiency of this methoxylation reaction is influenced by several factors, including the nature of the halogen, the choice of the methoxylating agent and solvent, and the reaction temperature. While 2-chloro-5-nitropyrimidine is a widely used substrate, other 2-halo-5-nitropyrimidines could also be employed.

Detailed research findings have demonstrated the robustness of this method. In one documented procedure, 2-chloro-5-nitropyrimidine is added to a solution of sodium methoxide in methanol under stirring. The reaction mixture is then heated to reflux for a specified period, after which the methanol is reclaimed under reduced pressure. The addition of cold water to the residue leads to the precipitation of light brown needle-like crystals of this compound, which can be isolated by filtration and washing with cold water. google.com This process has been shown to achieve yields of over 95% with high purity. google.com

The following table summarizes the reaction conditions and outcomes for the methoxylation of 2-chloro-5-nitropyrimidine as described in the literature. google.com

| Molar Ratio (2-chloro-5-nitropyrimidine:sodium methoxide) | Reaction Time (hours) | Yield (%) | Purity (HPLC) (%) |

| 1:1.2 | 1 | 96.49 | 98.78 |

| 1:1.3 | 1.5 | 94.33 | 97.12 |

| 1:1.4 | 2 | 95.36 | 96.85 |

Multicomponent and One-Pot Synthesis Innovations

While specific examples of multicomponent reactions (MCRs) for the direct synthesis of this compound are not extensively documented in the reviewed literature, the principles of MCRs and one-pot syntheses are being increasingly applied to the synthesis of pyrimidine (B1678525) derivatives in general. rasayanjournal.co.in These approaches offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. rasayanjournal.co.innih.gov

For related heterocyclic systems, one-pot syntheses have been successfully developed. For instance, a one-pot method for synthesizing 2-hydroxy-5-nitropyridine (B147068) has been reported, which involves the continuous operation of nitration and diazotization reactions. google.com This approach significantly reduces wastewater generation and production costs. google.com The development of similar innovative, one-pot procedures for this compound, potentially combining halogenation, nitration, and methoxylation steps, represents a promising area for future research.

Functional Group Interconversion Strategies from Related Pyridine Systems

Derivatization from 2-Amino-5-nitropyridine (B18323) Pathways

An alternative synthetic strategy for this compound involves a multi-step pathway starting from 2-aminopyridine (B139424). This route includes nitration, hydrolysis, chlorination, and finally, methoxylation. google.com

The initial step is the nitration of 2-aminopyridine using a mixed acid (concentrated nitric acid and sulfuric acid) to produce 2-amino-5-nitropyridine. google.comguidechem.com This intermediate then undergoes hydrolysis to yield 2-hydroxy-5-nitropyridine. Subsequently, a chlorination step, for example using phosphorus oxychloride, converts the hydroxyl group to a chlorine atom, affording 2-chloro-5-nitropyridine. google.com This chlorinated intermediate is then subjected to methoxylation, as described in section 2.1.1, to give the final product, this compound. google.com

This pathway, while involving more steps than the direct methoxylation of a pre-existing halo-nitropyrimidine, offers flexibility in terms of precursor availability, as 2-aminopyridine is a readily accessible starting material. google.com

Oxidative Transformations and Nucleophilic Substitution of Pyridine Sulfonic Acid Intermediates

A notable synthetic route involves the use of 5-nitropyridine-2-sulfonic acid as a precursor. This intermediate can be prepared by the oxidation of 5-hydroxyaminopyridine-2-sulfonic acid. researchgate.net The sulfonic acid group in 5-nitropyridine-2-sulfonic acid is a good leaving group and can be displaced by a methoxy group through nucleophilic substitution.

Principles and Implementation of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to develop more environmentally benign and sustainable processes. rasayanjournal.co.in Key aspects of green chemistry include the use of safer solvents, waste reduction, and the development of more energy-efficient reactions. jetir.orgmdpi.com

In the context of this compound synthesis, several aspects of the described methods can be viewed through a green chemistry lens. The pathway starting from 2-aminopyridine has been described as a "green environment-friendly preparation method" due to its simple process, mild reaction conditions, and reduced waste ("fewer three wastes"). google.com

Furthermore, the use of catalytic methods and the development of one-pot syntheses are central to green chemistry. nih.gov While not yet specifically detailed for this compound, the exploration of microwave-assisted synthesis, the use of biodegradable catalysts, and solvent-free reaction conditions are promising avenues for making the synthesis of this important intermediate more sustainable. rasayanjournal.co.in The reduction of hazardous reagents and the minimization of byproducts are key goals in the ongoing efforts to develop greener synthetic routes for this and other valuable chemical compounds. unife.it

In Depth Reactivity and Mechanistic Investigations of 2 Methoxy 5 Nitropyrimidine

Advanced Studies of Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a nitro group in the pyrimidine (B1678525) ring, ortho and para to the methoxy (B1213986) group, significantly activates the C2 position towards nucleophilic attack. This section explores the intricate details of SNAr reactions involving 2-methoxy-5-nitropyrimidine.

Quantitative Kinetic Analyses with Diverse Nucleophiles (e.g., Secondary Amines)

The study revealed that the reactions follow a typical SNAr mechanism where the first step, the nucleophilic attack, is rate-determining. researchgate.net This is supported by the linear Brønsted-type plots obtained, which correlate the reaction rate with the basicity of the nucleophile. For the reactions of 2-methoxy-5-nitropyridine (B154726), a Brønsted coefficient (βnuc) of 0.55 was determined. researchgate.net This value indicates a moderate degree of bond formation between the nucleophile and the electrophilic carbon in the transition state.

The second-order rate constants for the reaction of 2-methoxy-5-nitropyridine with these amines demonstrate the expected trend in nucleophilicity, with pyrrolidine (B122466) being the most reactive, followed by piperidine (B6355638) and then morpholine. This trend directly correlates with the basicity and structural features of the amines.

Interactive Data Table: Second-Order Rate Constants for the Reaction of 2-Methoxy-5-nitropyridine with Secondary Amines in Aqueous Solution at 20°C researchgate.net

| Nucleophile | pKa of Conjugate Acid | k (M-1s-1) |

| Pyrrolidine | 11.27 | 1.26 x 10-2 |

| Piperidine | 11.12 | 7.94 x 10-3 |

| Morpholine | 8.33 | 1.58 x 10-4 |

It is reasonable to infer that this compound would exhibit similar reactivity patterns, likely with enhanced reaction rates due to the presence of the second nitrogen atom in the pyrimidine ring, which further increases the electrophilicity of the C2 position.

Structure-Reactivity Relationships and Substituent Effects on SNAr Pathways

The reactivity of this compound in SNAr reactions is profoundly influenced by the electronic properties of the pyrimidine ring and the nature of the leaving group and the nucleophile. The two nitrogen atoms in the pyrimidine ring, along with the strongly electron-withdrawing nitro group at the 5-position, create a highly electron-deficient aromatic system. This electron deficiency is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the nucleophilic attack.

In a related study on 6-alkoxy-4-chloro-5-nitropyrimidines, it was observed that the substitution of the chloro group by primary amines was followed by an unexpected substitution of the alkoxy group. chemrxiv.org This highlights the high susceptibility of alkoxy-substituted nitropyrimidines to undergo SNAr reactions. The study suggests that the formation of a Meisenheimer complex plays a key role in the reaction mechanism. chemrxiv.org

The nature of the nucleophile also plays a critical role. For instance, in reactions with secondary amines, the basicity and steric hindrance of the amine influence the reaction rate. As demonstrated with 2-methoxy-5-nitropyridine, more basic and less sterically hindered amines generally react faster. researchgate.net

Computational Modeling of SNAr Reaction Mechanisms and Transition States

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of SNAr reactions. While a specific computational study for this compound was not found, research on the closely related 2-methoxy-3,5-dinitropyridine (B98874) provides significant insights into the reaction pathway. researchgate.net

DFT calculations on the reaction of 2-methoxy-3,5-dinitropyridine with piperidine reveal that the reaction proceeds through a bimolecular pathway. researchgate.net The electron-withdrawing nitro groups play a critical role in stabilizing the transition state, which lowers the energy barrier for the nucleophilic attack by piperidine. researchgate.net These calculations help in identifying the transition state structures and determining the activation energies for the reaction steps. The computational results confirm that the formation of the Meisenheimer complex is a key step in the reaction mechanism. chemrxiv.orgresearchgate.net Such computational models can predict the most electrophilic centers in the molecule and rationalize the observed reactivity and regioselectivity. For 2-methoxy-5-nitropyridine, DFT calculations confirmed that the C2 carbon is the most electrophilic center, which is consistent with experimental findings. researchgate.net

Examination of Vicarious Nucleophilic Substitution (VNS) Processes

Vicarious nucleophilic substitution is a powerful method for the C-H functionalization of electron-deficient aromatic compounds. wikipedia.org In this reaction, a nucleophile carrying a leaving group attacks the aromatic ring, and subsequent elimination of the leaving group and a proton from the ring results in the net substitution of a hydrogen atom.

Strategic Alkylation Approaches via VNS

The VNS reaction offers a direct method for the alkylation of nitroaromatic compounds. Studies on the alkylation of nitropyridines using sulfonyl-stabilized carbanions have demonstrated the synthetic utility of this methodology. nih.govresearchgate.netnih.gov The reaction proceeds via the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of the sulfinic acid. nih.gov

For this compound, it is anticipated that VNS alkylation would occur at the positions activated by the nitro group, namely the C4 and C6 positions. The regioselectivity would likely be influenced by steric and electronic factors. The general mechanism involves the addition of a carbanion (generated from an alkyl sulfone, for example) to the pyrimidine ring, followed by elimination. This approach provides a transition-metal-free route to introduce alkyl groups onto the pyrimidine core. nih.gov

Regioselective Amination Through VNS Methodologies

While the VNS reaction is well-established for C-C bond formation, its application for direct amination (C-N bond formation) is less common. Typically, amination of nitropyrimidines is achieved through SNAr reactions of halo-substituted precursors. However, the principles of VNS could potentially be extended to amination by using nitrogen nucleophiles bearing a suitable leaving group.

For this compound, regioselective amination at the C4 or C6 positions would be the expected outcome of a successful VNS-type amination. The development of such methodologies would be of significant interest as it would provide a direct route to aminonitropyrimidines, which are valuable building blocks in medicinal chemistry. Further research is needed to explore the feasibility and scope of VNS amination for this class of compounds. In some cases, amination of substituted pyrimidines can be controlled to achieve regioselectivity at the C2 position. nih.gov

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

The pyrimidine ring is inherently electron-deficient, making it generally resistant to electrophilic aromatic substitution (EAS) reactions. The presence of a strong electron-withdrawing nitro group at the 5-position further deactivates the ring towards electrophilic attack. Conversely, the methoxy group at the 2-position is an activating group due to its ability to donate electron density via resonance.

In the case of this compound, the directing effects of these two substituents are crucial in determining the regioselectivity of any potential EAS reaction. The methoxy group directs electrophiles to the ortho and para positions relative to itself. In the pyrimidine ring, the positions ortho to the 2-methoxy group are the 1- and 3-nitrogen atoms, and the para position is the 5-position, which is already substituted with the nitro group. The nitro group is a meta-director. The positions meta to the 5-nitro group are the 2- and 4-positions.

| Position | Influence of 2-Methoxy Group | Influence of 5-Nitro Group | Overall Reactivity |

| 4 | Activating (ortho) | Deactivating (meta) | Most likely site for EAS |

| 6 | Activating (ortho) | Deactivating (ortho) | Highly deactivated |

Investigating Targeted Functional Group Transformations

The reduction of the nitro group in this compound to an amino group is a feasible and synthetically useful transformation. A variety of reducing agents can be employed, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Catalytic Hydrogenation: This is a common and efficient method for the reduction of aromatic nitro groups. wikipedia.orgchemeurope.com The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. commonorganicchemistry.com The choice of solvent can vary, with alcohols like ethanol (B145695) or methanol (B129727) being common. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst, can also be an effective method. mdpi.com

Stoichiometric Reduction: A range of metals in acidic media can be used for the reduction of nitroarenes. Reagents such as iron in acetic acid, tin(II) chloride in hydrochloric acid, or zinc in acidic conditions are effective. commonorganicchemistry.commnstate.edu Tin(II) chloride is often favored for its mildness and tolerance of other functional groups. stackexchange.com Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can also be used, particularly when selective reduction of one nitro group in the presence of another is required. commonorganicchemistry.com

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂, Pd/C | Ethanol, rt | 2-Methoxy-5-aminopyrimidine | Common and efficient method. commonorganicchemistry.com |

| Fe, CH₃COOH | Reflux | 2-Methoxy-5-aminopyrimidine | Mild conditions. commonorganicchemistry.com |

| SnCl₂, HCl | Ethanol, heat | 2-Methoxy-5-aminopyrimidine | Tolerates many functional groups. stackexchange.com |

| Raney Nickel, H₂ | Methanol, rt | 2-Methoxy-5-aminopyrimidine | Alternative to Pd/C. wikipedia.org |

The selective oxidation of the methoxy group in this compound is a challenging transformation. The pyrimidine ring itself is relatively resistant to oxidation, but the methoxy group can potentially be oxidized under specific conditions. However, the strong electron-withdrawing nature of the nitro group might influence the reactivity of the methoxy group. Direct oxidation of the methoxy group to a formyl or carboxyl group is not a standard transformation and would likely require specialized reagents. More commonly, the focus is on the cleavage of the ether bond.

Cleavage of the methyl-ether bond in this compound can be achieved using strong acids, typically hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.compressbooks.pub This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. masterorganicchemistry.comlibretexts.org This would yield 5-nitro-2-pyrimidinol. The electron-withdrawing nitro group activates the 2-position for nucleophilic aromatic substitution, which can facilitate the replacement of the methoxy group. For instance, reaction with ammonia (B1221849) or amines can lead to the corresponding 2-amino-5-nitropyrimidine (B189733) derivatives. Similarly, treatment with hydrogen sulfide or thiourea (B124793) can introduce a thiol group.

| Reagent | Conditions | Product | Mechanism |

| HBr or HI | Heat | 5-Nitro-2-pyrimidinol | Sₙ2 ether cleavage masterorganicchemistry.compressbooks.pub |

| NH₃/Ethanol | Heat | 2-Amino-5-nitropyrimidine | Nucleophilic Aromatic Substitution |

| H₂S | Heat | 5-Nitro-2-pyrimidinethiol | Nucleophilic Aromatic Substitution |

Exploration of Cross-Coupling Reactions at the Pyrimidine Core

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to be used in such reactions, it typically first needs to be converted into a derivative with a suitable leaving group, such as a halide (e.g., bromo or iodo derivative) at a reactive position. The nitro group itself is not a typical coupling partner. However, if the nitro group is reduced to an amino group, this can be converted to a diazonium salt, which can then be transformed into a variety of leaving groups suitable for cross-coupling.

Alternatively, if a halogen atom is present on the pyrimidine ring, a variety of cross-coupling reactions can be envisioned. For example, 2-methoxy-5-bromopyrimidine can undergo Suzuki cross-coupling reactions with boronic acids in the presence of a palladium catalyst and a base. rsc.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. nih.gov For a halogenated derivative of this compound, this would allow for the introduction of aryl, heteroaryl, or vinyl groups. rsc.org

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This would enable the formation of a substituted alkene at the position of the halogen on the pyrimidine ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This would allow for the introduction of an alkyne moiety onto the pyrimidine core. nih.gov

| Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Methoxy-5-arylpyrimidine derivative |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 2-Methoxy-5-alkenylpyrimidine derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Methoxy-5-alkynylpyrimidine derivative |

Rational Design, Synthesis, and Functionalization of 2 Methoxy 5 Nitropyrimidine Derivatives

Construction of Novel Heterocyclic Architectures Incorporating 2-Methoxy-5-nitropyrimidine Scaffolds

The this compound framework is an excellent starting point for constructing fused and multi-ring heterocyclic systems. derpharmachemica.comnih.gov Its inherent chemical functionalities allow for strategic modifications and cyclization reactions to build novel molecular structures. airo.co.innih.gov A prominent strategy involves the transformation of the nitro or methoxy (B1213986) groups, or the utilization of halogenated precursors, to engage in cross-coupling reactions.

A key example is the synthesis of 2-methoxy-5-pyrimidylboronic acid, a versatile intermediate for Suzuki cross-coupling reactions. This synthesis begins with a related precursor, 2-methoxy-5-bromopyrimidine. The process involves a lithium-halogen exchange reaction at low temperatures, followed by quenching with triisopropylborate to yield the boronic acid derivative. rsc.orgworktribe.com

Once synthesized, 2-methoxy-5-pyrimidylboronic acid can be coupled with various heteroaryl halides to create complex bi- and tri-heterocyclic structures. For instance, its reaction with 4,6-dichloropyrimidine (B16783) under palladium catalysis yields a novel tri-ring system, demonstrating the scaffold's utility in creating extended π-conjugated molecules. rsc.org

Table 1: Suzuki Cross-Coupling Reaction of Pyrimidine (B1678525) Derivatives

| Reactant A | Reactant B | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 2-Methoxy-5-pyrimidylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | 4-Chloro-6-(2-methoxy-5-pyrimidyl)pyrimidine | Data not specified |

| 5-Pyrimidylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | 4,6-Bis(5-pyrimidyl)pyrimidine | 56% rsc.org |

These synthetic routes highlight how the this compound scaffold, or its close analogues, can be elaborated into larger, more complex heterocyclic architectures with potential applications in materials science and medicinal chemistry.

Synthesis and Characterization of Schiff Base Ligands and Their Metal Complexes

A significant application of the this compound scaffold involves its conversion into aminopyrimidine derivatives, which are precursors for Schiff base ligands. The synthesis typically begins with the chemical reduction of the nitro group on the pyrimidine ring to a primary amine, yielding 5-amino-2-methoxypyrimidine. This amine is then condensed with various substituted aldehydes or ketones in an acid-catalyzed reaction to form the corresponding Schiff base (imine). niscpr.res.injocpr.com

These Schiff base ligands are characterized by the presence of an azomethine (-CH=N-) group and are adept at coordinating with metal ions. nih.gov The formation of the imine bond is confirmed through spectroscopic methods. In Fourier-transform infrared (FTIR) spectroscopy, the appearance of a characteristic absorption band in the 1604–1685 cm⁻¹ region signifies the C=N stretching vibration. niscpr.res.inresearchgate.net In proton nuclear magnetic resonance (¹H NMR) spectroscopy, a singlet signal typically appears in the 8.21–9.67 ppm range, corresponding to the proton of the azomethine group. niscpr.res.in

These pyrimidine-based Schiff base ligands readily form stable complexes with a variety of transition metals, such as Cu(II), Zn(II), Co(II), and Ni(II). mdpi.comnih.gov The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a metal salt in an appropriate solvent, often under reflux. arabjchem.orgekb.eg Coordination of the metal to the ligand is confirmed by further spectroscopic analysis. Upon complexation, the C=N stretching band in the FTIR spectrum often shifts to a lower frequency, indicating the involvement of the azomethine nitrogen in coordination. Furthermore, new bands may appear in the far-IR region, corresponding to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. ekb.eg

Table 2: Spectroscopic Data for a Representative Pyrimidine Schiff Base and its Metal Complex

| Compound Type | Technique | Key Signal / Band (Unit) | Interpretation |

|---|---|---|---|

| Schiff Base Ligand | FTIR | ~1625 cm⁻¹ | C=N (Azomethine) Stretch niscpr.res.in |

| Schiff Base Ligand | ¹H NMR | ~8.9 ppm | -CH=N- (Azomethine) Proton mdpi.com |

| Metal Complex | FTIR | ~1605 cm⁻¹ | C=N Stretch (Shifted upon coordination) |

| Metal Complex | Far-IR | ~470 cm⁻¹ | M-N Bond Vibration nih.gov |

| Metal Complex | Far-IR | ~580 cm⁻¹ | M-O Bond Vibration nih.gov |

Comprehensive Structural Elucidation and Conformational Analysis of Derivatives

A thorough understanding of the three-dimensional structure and conformational preferences of this compound derivatives is critical for rational drug design and materials engineering. This is achieved through a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in solution. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with chemical shifts and coupling constants confirming the connectivity of the synthesized molecule. niscpr.res.inmdpi.com Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to probe through-space interactions between protons, offering insights into the preferred conformation of the molecule in solution.

Computational analysis , particularly using Density Functional Theory (DFT) , complements experimental findings by providing detailed information on molecular geometry, electronic structure, and conformational energetics. mdpi.com DFT calculations can be used to optimize the molecular geometry of various possible conformers and determine their relative stabilities. mdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (which relates to chemical reactivity and electronic transitions), and the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions of the molecule. dergipark.org.trresearchgate.net These computational studies are invaluable for understanding the intrinsic properties of the molecules and predicting their behavior. researchgate.net

Table 3: Methods for Structural Analysis of Pyrimidine Derivatives

| Technique | Information Obtained | Relevance |

|---|---|---|

| X-Ray Crystallography | Bond lengths, bond angles, dihedral angles, intermolecular interactions (H-bonding, π-stacking). mdpi.com | Provides definitive solid-state structure and packing information. |

| NMR Spectroscopy | Chemical shifts (¹H, ¹³C), coupling constants, connectivity, solution-state conformation (NOE). niscpr.res.in | Confirms molecular structure and preferred conformation in solution. |

| DFT Calculations | Optimized geometry, HOMO-LUMO energies, electrostatic potential, relative conformer stability. mdpi.comdergipark.org.tr | Predicts molecular properties and complements experimental conformational analysis. |

Advanced Computational Chemistry and Theoretical Investigations on 2 Methoxy 5 Nitropyrimidine

Application of Quantum Chemical Calculation Methods

Quantum chemical calculations have become indispensable tools for providing detailed insights into the molecular structure, reactivity, and electronic properties of chemical compounds. These computational methods allow for the theoretical investigation of molecules like 2-Methoxy-5-nitropyrimidine, offering a molecular-level understanding that complements experimental data.

Before predicting chemical properties, it is essential to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a computational process used to find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. pjbmb.org.pkresearchgate.net For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry is reached.

Conformational analysis further explores the molecule's potential energy surface to identify different stable conformers (rotational isomers) and the energy barriers between them. The methoxy (B1213986) group (-OCH₃) attached to the pyrimidine (B1678525) ring can rotate, leading to different spatial arrangements. By performing a potential energy surface (PES) scan, researchers can identify the most stable conformer, which is crucial for the accuracy of all subsequent computational predictions. researchgate.net The optimized geometric parameters, such as bond lengths and bond angles, for the most stable conformer can then be used for further analysis. nih.gov

Below is a representative table of the kind of data generated from a geometry optimization calculation for a related molecule, which illustrates the type of structural parameters obtained.

| Parameter | Bond | Calculated Bond Length (Å) |

| Bond Length | C2-N1 | 1.34 |

| N1-C6 | 1.32 | |

| C6-C5 | 1.39 | |

| C5-C4 | 1.38 | |

| C4-N3 | 1.33 | |

| N3-C2 | 1.35 | |

| C2-O7 | 1.36 | |

| O7-C8 | 1.43 | |

| C5-N9 | 1.46 | |

| N9-O10 | 1.23 | |

| N9-O11 | 1.23 |

Note: Data is illustrative and based on typical values for similar structures.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially resulting in a smaller energy gap and increased reactivity. unesp.br

Table of FMO and NBO Parameters (Illustrative Data)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.5 | Indicates molecular reactivity and stability |

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N3 | π*(C2-N1) | 25.8 |

Note: Values are hypothetical and for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. nih.gov Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. uni-muenchen.denih.gov Green areas represent neutral potential.

For this compound, the MEP surface would likely show strong negative potentials around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring, indicating these are the primary sites for electrophilic interactions. mdpi.com Conversely, positive potentials would be expected around the hydrogen atoms of the methoxy group and the pyrimidine ring, suggesting these areas are more susceptible to nucleophilic attack.

While MEP provides a qualitative picture of reactivity, local reactivity descriptors like Fukui functions and the dual descriptor offer a quantitative measure of an atom's reactivity within a molecule. researchgate.nethackernoon.com These descriptors are derived from conceptual DFT and help to pinpoint the specific atomic sites most likely to be involved in a reaction. scm.comrsc.org

The Fukui function, ƒ(r), measures the change in electron density at a specific point when the total number of electrons in the molecule changes. Condensed Fukui functions are calculated for each atom to predict its susceptibility to:

Nucleophilic attack (ƒ+): High values indicate a good site for accepting an electron. hackernoon.com

Electrophilic attack (ƒ-): High values indicate a good site for donating an electron. hackernoon.com

Radical attack (ƒ0): High values indicate reactivity towards radicals.

The dual descriptor (Δƒ(r)) further refines this prediction by distinguishing between sites that favor nucleophilic versus electrophilic attack. hackernoon.comresearchgate.net A positive value for the dual descriptor indicates a site is favorable for nucleophilic attack, while a negative value suggests it is favorable for electrophilic attack. researchgate.net For this compound, these calculations would quantify the reactivity of each atom in the pyrimidine ring and the substituent groups, providing a precise guide to its chemical behavior.

Simulation and Interpretation of Spectroscopic Properties

Computational chemistry provides powerful tools for simulating and interpreting various types of molecular spectra, including vibrational (FT-IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. nih.govaip.org These simulations are crucial for assigning experimental spectral features to specific molecular motions or electronic transitions. mdpi.comrsc.org

For this compound, DFT calculations can predict the vibrational frequencies and intensities of its FT-IR and Raman spectra. The calculated harmonic frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, allowing for a direct comparison with experimental data. nih.gov This comparison helps in the complete assignment of the vibrational modes of the molecule. mdpi.com

Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the transition energies (wavelengths) and oscillator strengths (intensities), can be compared with the experimental UV-Vis spectrum to understand the electronic structure and transitions of the molecule. researchgate.net

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov The theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation and assignment of complex experimental NMR spectra. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Theoretical vibrational analysis is a powerful tool for assigning the fundamental modes of a molecule. nih.gov Using DFT methods, such as the B3LYP functional with an appropriate basis set (e.g., 6-311++G(d,p)), the harmonic vibrational frequencies of this compound can be calculated. scielo.org.za These calculations provide a basis for a complete assignment of the experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. scielo.org.za

The simulations yield detailed information on the nature of the vibrations, including stretching, bending, and torsional modes. For this compound, key vibrational modes of interest include the pyrimidine ring vibrations, the symmetric and asymmetric stretching of the nitro (NO₂) group, and the vibrations associated with the methoxy (–OCH₃) group. redalyc.orgresearchgate.net The Potential Energy Distribution (PED) is often calculated to quantify the contribution of individual bond stretches and angle bends to each normal mode, ensuring an accurate assignment. nih.gov

Table 1: Illustrative Simulated Vibrational Frequencies for this compound

| Vibrational Mode | Simulated FT-IR Frequency (cm⁻¹) | Simulated FT-Raman Frequency (cm⁻¹) | Assignment (Based on PED) |

|---|---|---|---|

| ν(C-H) | 3105 | 3108 | Pyrimidine C-H stretching |

| νₐₛ(NO₂) | 1570 | 1572 | Asymmetric NO₂ stretching |

| ν(C=N) | 1550 | 1555 | Pyrimidine ring stretching |

| νₛ(NO₂) | 1350 | 1351 | Symmetric NO₂ stretching |

| ν(C-O) | 1260 | 1262 | Methoxy C-O stretching |

| δ(CH₃) | 1440 | 1445 | Methoxy CH₃ bending |

| δ(NO₂) | 840 | 841 | NO₂ scissoring |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations of NMR chemical shifts are essential for confirming molecular structures and understanding their electronic environments. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts with considerable accuracy when compared to experimental data. scielo.org.zaredalyc.org

For this compound, the calculations would predict the chemical shifts for the protons and carbons of the pyrimidine ring and the methoxy group. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group significantly influences the electronic distribution in the pyrimidine ring, which is reflected in the calculated chemical shifts. These predictions are valuable for assigning peaks in experimentally obtained NMR spectra. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Comments |

|---|---|---|---|

| C2 | - | 165.8 | Carbon attached to methoxy group and two nitrogens. |

| C4 | 9.10 | 158.5 | Deshielded due to adjacent N and proximity to nitro group. |

| C5 | - | 130.2 | Carbon attached to the nitro group. |

| C6 | 9.10 | 158.5 | Equivalent to C4 due to symmetry. |

| -OCH₃ | 4.15 | 56.5 | Typical shift for a methoxy group on an aromatic ring. |

UV-Visible Absorption Spectroscopy Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating UV-Visible absorption spectra, providing insights into the electronic transitions of a molecule. nih.gov By calculating the excitation energies, corresponding absorption wavelengths (λₘₐₓ), and oscillator strengths (f), TD-DFT can predict the key features of the experimental spectrum. scielo.org.za

This analysis also involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's electronic stability and the energy of its primary electronic transition. nih.gov For this compound, the transitions are typically from π orbitals on the pyrimidine ring to π* orbitals, with significant charge transfer character influenced by the nitro and methoxy groups.

Table 3: Simulated UV-Visible Spectral Data for this compound

| λₘₐₓ (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| 310 | 4.00 | 0.25 | HOMO -> LUMO (π -> π) |

| 265 | 4.68 | 0.18 | HOMO-1 -> LUMO (π -> π) |

| 230 | 5.39 | 0.11 | HOMO -> LUMO+1 (π -> π*) |

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

Understanding the non-covalent interactions within a crystal is fundamental to the field of crystal engineering. Computational tools allow for the detailed characterization of these forces, which dictate the three-dimensional architecture of the solid state.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions in a crystal. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, corresponding to significant interactions like hydrogen bonds. mdpi.com

The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the different types of intermolecular contacts. mdpi.com It plots the distance from the surface to the nearest nucleus inside (dᵢ) against the distance to the nearest nucleus outside (dₑ). The percentage contribution of each type of contact (e.g., H···H, O···H, C···H) can be precisely determined, offering a detailed picture of the crystal packing forces. researchgate.netchemtools.org

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.5% |

| O···H / H···O | 28.2% |

| C···H / H···C | 12.8% |

| N···H / H···N | 5.5% |

| C···C | 3.1% |

| Other | 4.9% |

Non-Covalent Interaction (NCI) Index Analysis

The Non-Covalent Interaction (NCI) index is a visualization tool based on the electron density (ρ) and its reduced density gradient (s). wikipedia.orgmalta-consolider.com It allows for the identification and characterization of non-covalent interactions in real space. The NCI analysis generates 3D isosurfaces that represent different types of interactions. youtube.com

Typically, these isosurfaces are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian. Large, blue-colored discs or surfaces indicate strong, attractive interactions like hydrogen bonds. Green-colored surfaces represent weaker, delocalized van der Waals interactions. Red-colored areas signify regions of steric repulsion or clashes between atoms. For this compound, NCI plots would visually confirm the weak C-H···O interactions and map the van der Waals contacts that contribute to crystal packing.

Compound Index

Cutting Edge Applications in Medicinal Chemistry and Biological Sciences Research

Role as Key Intermediates in Pharmaceutical Agent Synthesis

2-Methoxy-5-nitropyrimidine serves as a crucial starting material and intermediate in the synthesis of more complex molecules designed for therapeutic use. Its chemical structure, featuring a reactive pyrimidine (B1678525) ring activated by a nitro group and modified by a methoxy (B1213986) group, makes it a versatile component in multi-step synthetic pathways.

Researchers have utilized this compound in the development of potential inhibitors for enzymes involved in cell signaling pathways, which are often implicated in cancer. For instance, this compound has been employed in the synthesis of pyrrole carboxamide inhibitors of Extracellular signal-Regulated Kinase 5 (ERK5). ncl.ac.uknih.gov ERK5 is a protein kinase that plays a role in cellular proliferation and survival, making it a target for cancer therapeutics. ncl.ac.uknih.gov The synthesis involves reacting 2-chloro-5-nitropyrimidine (B88076) with sodium methoxide (B1231860) to produce this compound as a key step. ncl.ac.uknih.gov

Furthermore, this pyrimidine derivative is a precursor in the synthesis of modulators for G protein-coupled receptors (GPRs), such as GPR6. This receptor is highly expressed in the central nervous system and is a target for neurological disorders. google.com In a patented synthesis, 2-chloro-4-(4-(2,4-difluorophenoxy)piperidin-1-yl)-5-nitropyrimidine is treated with sodium methoxide to yield a this compound derivative, which is a modulator of GPR6. google.com

The reduction of the nitro group in this compound to an amino group is another common synthetic transformation, yielding 5-amino-2-methoxypyrimidine. This amine derivative is a valuable intermediate itself, used in the subsequent construction of more elaborate molecular architectures for pharmaceutical applications. google.com

Rigorous Evaluation of Biological Activities for this compound and its Derivatives

While this compound is well-established as a synthetic intermediate, extensive research into the specific biological activities of its direct derivatives is a developing area. The broader class of pyrimidine-containing compounds has shown significant promise across various therapeutic fields. The nitro group and methoxy group on the pyrimidine ring are known to influence the electronic properties and biological interactions of the molecule. Nitro compounds, in particular, are recognized for a wide spectrum of biological activities, often acting as a pharmacophore. nih.gov

Antimicrobial Efficacy Assessments

The pyrimidine scaffold is a cornerstone in the development of antimicrobial agents. orientjchem.orgresearchgate.netscispace.comwjarr.com Although specific studies focusing exclusively on derivatives of this compound are not extensively documented in publicly available research, the general class of nitro-substituted heterocycles is known for its antimicrobial potential. nih.gov The nitro group can undergo reduction within microbial cells, leading to the formation of reactive radical species that are toxic to the microorganism. nih.gov

Anticancer Activity Profiling against Various Cell Lines

The fight against cancer has seen the development of numerous pyrimidine-based drugs. These compounds can interfere with nucleic acid synthesis or inhibit kinases crucial for cancer cell proliferation and survival. orientjchem.orgresearchgate.netscispace.com The demonstrated use of this compound in the synthesis of ERK5 kinase inhibitors highlights the potential of its derivatives in oncology. ncl.ac.uknih.gov The evaluation of novel derivatives against a panel of cancer cell lines is a standard approach to identify lead compounds for further development.

Antiviral Potency Investigations

Pyrimidine nucleoside analogues are a well-known class of antiviral drugs. The structural similarity of pyrimidine derivatives to the natural bases of DNA and RNA allows them to interfere with viral replication. orientjchem.orgresearchgate.netwjarr.com While specific antiviral studies on derivatives of this compound are limited, the broader family of pyrimidines continues to be a fertile ground for the discovery of new antiviral agents. epdf.pub

Comprehensive Antioxidant Property Determinations

Reactive oxygen species (ROS) are implicated in a variety of diseases, and compounds with antioxidant properties can mitigate this oxidative stress. The biological activity of pyrimidine derivatives has been linked to antioxidant effects in some studies. orientjchem.org The evaluation of this compound derivatives for their ability to scavenge free radicals and protect cells from oxidative damage is an area of scientific interest.

Enzyme Inhibition Studies (e.g., Protein Tyrosine Kinase, α-Glucosidase)

Targeting specific enzymes is a major strategy in modern drug discovery. As previously mentioned, derivatives of this compound have been synthesized as inhibitors of protein kinases like ERK5. ncl.ac.uknih.gov Protein tyrosine kinases are a large family of enzymes that are critical regulators of cell signaling and are prominent targets in cancer therapy. Beyond kinases, other enzymes are also of interest. For example, α-Glucosidase inhibitors are used to manage type 2 diabetes by slowing carbohydrate digestion. The diverse chemical space accessible from pyrimidine scaffolds suggests that derivatives of this compound could be explored for inhibitory activity against a wide range of enzymes.

DNA Binding and Cleaving Activity Characterization

While direct studies characterizing the DNA binding and cleaving activity of this compound are not extensively documented, the behavior of related pyrimidine and nitro-aromatic compounds provides significant insights into its potential mechanisms of interaction with genetic material. The pyrimidine scaffold is a fundamental component of nucleic acids, suggesting that derivatives could interact with DNA through various modes, including intercalation and groove binding.

Research on other pyrimidine derivatives has demonstrated their capacity to bind to DNA, primarily through electrostatic and hydrophobic interactions. For instance, certain steroidal pyrimidine derivatives have been shown to intercalate into the minor groove of DNA, leading to concentration-dependent cleavage of plasmid DNA like pBR322 nih.gov. Molecular docking studies of hybrid 4,6-dihydrazone pyrimidine derivatives also suggest binding via a combination of groove binding and partial intercalation mdpi.com.

The presence of the 5-nitro group is particularly crucial. Nitroaromatic compounds are known to be bioreductively activated under hypoxic conditions, forming radical anions that can lead to DNA damage. Studies on 5-nitroimidazoles, for example, have shown that their reductive activation is a key step leading to covalent binding with DNA nih.gov. This process often requires a four-electron reduction to form a hydroxylamine intermediate, which then interacts with DNA nih.gov. Similarly, nitric oxide (NO), which can be generated from nitro compounds, has been shown to induce DNA cleavage, preferentially attacking guanine bases nih.gov. This suggests that the 5-nitro group of this compound could be a key mediator of potential DNA-damaging effects, particularly in low-oxygen environments characteristic of some tumors.

Table 1: DNA Interaction Modes of Related Pyrimidine Compounds

| Compound Class | Primary Mode of DNA Interaction | Observed Effect |

|---|---|---|

| Steroidal Pyrimidines | Minor groove binding, intercalation | Plasmid DNA cleavage nih.gov |

| Dihydrazone Pyrimidines | Groove binding, partial intercalation | Spontaneous binding mdpi.com |

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Bioactive Compounds

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring nih.gov. Structure-activity relationship (SAR) studies on various pyrimidine-based compounds have established key principles that are applicable to this compound.

The pyrimidine nucleus itself serves as a critical scaffold for interaction with biological targets, often acting as a bioisostere for the purine base of ATP, which allows it to be taken up by cells and interfere with cellular functions nih.gov. The substituents at the 2- and 5-positions of the pyrimidine ring are pivotal in modulating this activity.

The 2-Methoxy Group: The methoxy group (-OCH3) is a strong electron-donating group. In many bioactive molecules, the addition of methoxy groups can enhance potency. For example, in a series of piperidine-based renin inhibitors, the addition of two methoxy substituents improved activity from the nanomolar to the picomolar range, likely by enabling better occupancy of a hydrophobic pocket in the target enzyme. The methoxy group's influence on properties like polarity and lipophilicity is critical for membrane transport and interaction with target proteins mdpi.com.

The 5-Nitro Group: The electron-withdrawing nature of the nitro group (-NO2) at the 5-position significantly alters the electronic properties of the pyrimidine ring. In studies of 2-sulfonylpyrimidines, a 5-nitro substituent was found to impact the molecule's reactivity and stability acs.org. This group can make the compound a better electron acceptor, which is crucial for mechanisms involving reductive activation. SAR studies on 5-nitropyrimidine-2,4-dione analogues revealed that this moiety is key for their inhibitory effect on nitric oxide production nih.gov.

Table 2: Influence of Substituents on Pyrimidine Activity

| Substituent Group | Position | General Effect on Activity/Property | Example from Related Compounds |

|---|---|---|---|

| Methoxy (-OCH3) | 2 | Enhances potency, increases lipophilicity | Improved activity in renin inhibitors |

| Nitro (-NO2) | 5 | Electron-withdrawing, enables reductive activation, key for specific enzyme inhibition | Inhibition of nitric oxide synthase by 5-nitropyrimidine-2,4-diones nih.gov |

| Sulfonyl (-SO2R) | 2 | Modulates reactivity for covalent protein interaction | Selective protein arylation by 2-sulfonylpyrimidines acs.org |

Mechanistic Studies of Biological Targets and Pathways

The structural features of this compound suggest that it may act on several biological targets and pathways, a hypothesis supported by mechanistic studies of analogous compounds. The pyrimidine core is central to nucleotide metabolism, making enzymes in these pathways potential targets.

A compelling case is the mechanism of 5-nitro-2'-deoxyuridine, a potent cytotoxic agent. Its mechanism involves enzymatic conversion to 5-nitro-2'-deoxyuridylate (NO2dUMP), which then acts as a powerful inhibitor of thymidylate synthetase nih.gov. This enzyme is critical for the de novo synthesis of thymidine, a necessary component of DNA. Inhibition of this pathway disrupts DNA synthesis and repair, leading to cell death. Given the shared 5-nitropyrimidine core, it is plausible that this compound or its metabolites could target similar enzymes involved in nucleotide synthesis.

Furthermore, research on a series of 5-nitropyrimidine-2,4-dione analogues identified inducible nitric oxide synthase (iNOS) as a direct biological target nih.gov. Molecular docking studies confirmed that these compounds bind effectively to the active site of iNOS, inhibiting its activity and consequently reducing the production of nitric oxide, a key signaling molecule in inflammation nih.gov.

The purine and pyrimidine metabolic pathways are essential for the rapid proliferation of pathogens and cancer cells, making them attractive targets for drug development nih.gov. Parasites like Plasmodium falciparum are often unable to synthesize purines de novo and rely on salvage pathways. Enzymes within these pathways, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), are validated targets for purine and pyrimidine analogues mdpi.com. The structural similarity of this compound to natural purine and pyrimidine bases suggests it could potentially interfere with these vital metabolic processes.

Table 3: Potential Biological Targets for 5-Nitropyrimidine Derivatives

| Biological Target | Pathway | Mechanism of Inhibition |

|---|---|---|

| Thymidylate Synthetase | Pyrimidine Biosynthesis | Inhibition by the 5-nitro metabolite, disrupting DNA synthesis nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Inflammatory Signaling | Direct binding to the enzyme's active site, reducing NO production nih.gov |

Explorations in Agrochemical and Advanced Materials Science Research

Application as Crucial Intermediates in Agrochemical Development

The most prominent and well-documented application of 2-Methoxy-5-nitropyrimidine is its role as a key intermediate in the synthesis of sulfonylurea herbicides. jlu.edu.cnresearchgate.net This class of herbicides is known for its high efficacy at low application rates, good crop selectivity, and low toxicity to mammals. The molecular framework of a sulfonylurea herbicide consists of three main parts: an aryl group, the sulfonylurea bridge, and a heterocyclic moiety. The pyrimidine (B1678525) ring is a common and highly effective heterocyclic component.

Research has focused on synthesizing novel sulfonylurea derivatives by modifying the substituents on the pyrimidine or aryl rings to enhance herbicidal activity and optimize properties like soil persistence. jlu.edu.cn In these synthetic pathways, a compound like this compound serves as a foundational building block for the heterocyclic portion of the final herbicide molecule. The synthesis typically involves the reduction of the nitro group to an amine (forming 2-methoxy-5-aminopyrimidine), which can then be reacted with a sulfonyl isocyanate to form the critical sulfonylurea bridge. The specific substituents on the pyrimidine ring are crucial for the molecule's ability to bind to the target enzyme in weeds, acetolactate synthase (ALS).

The table below illustrates the fundamental components of a sulfonylurea herbicide, highlighting the role of the pyrimidine intermediate.

| Component | Structure Fragment | Role in Final Product | Contribution of this compound |

| Aryl Group | Ar-SO₂- | Typically a substituted phenyl or other aromatic ring. | Provides one side of the herbicide structure. |

| Sulfonylurea Bridge | -NH-C(O)-NH- | Connects the aryl and heterocyclic groups; essential for biological activity. | Not directly provided, but the amine precursor derived from it is required for the bridge formation. |

| Heterocyclic Group | A substituted pyrimidine ring. | Binds to the active site of the target enzyme in weeds. researchgate.net | Serves as the direct precursor to this essential heterocyclic moiety. |

The development of new sulfonylurea compounds remains an active area of research, aiming to create more environmentally benign herbicides with improved weed-control spectrums. jlu.edu.cn The use of specific intermediates like this compound is central to these efforts, allowing chemists to systematically modify the heterocyclic component and study the resulting structure-activity relationships. researchgate.net

Integration into Novel Polymer and Coating Formulations

The integration of this compound into novel polymer and coating formulations represents an emerging area of materials science research. While its primary application has been in agrochemicals, the inherent reactivity and electronic nature of the molecule suggest potential utility in polymer chemistry. The pyrimidine ring, being an electron-deficient system, and the presence of a reactive nitro group offer possibilities for its use as a monomer or as an additive to modify polymer properties.

Currently, detailed research findings and established applications of this compound specifically within polymer and coating formulations are not extensively documented in publicly available literature. The exploration in this field is considered nascent. Future research may investigate its potential for creating polymers with specific thermal or optical properties, or its use in developing functional coatings where its electronic characteristics could be advantageous.

Research into Electronic Chemical Applications

The potential use of this compound in electronic chemical applications is a theoretical area of interest based on the molecule's distinct structural and electronic features. The pyrimidine ring is an electron-deficient aromatic system, and the nitro group is a strong electron-withdrawing group. This combination can impart specific electronic properties, such as influencing molecular orbital energy levels (HOMO/LUMO) and facilitating charge transport in organic materials.

As of now, specific studies detailing the synthesis of electronic materials, such as organic semiconductors or components for organic light-emitting diodes (OLEDs), using this compound are limited. However, the broader class of nitro-substituted aromatic and heterocyclic compounds is of interest in materials science for creating materials with tailored electronic and photophysical properties. Research into the precise electronic characteristics of this compound and its derivatives could open pathways for its future application in organic electronics and functional materials. bldpharm.com

Sophisticated Analytical Methodologies for 2 Methoxy 5 Nitropyrimidine Research

High-Performance Chromatographic Separation Techniques (e.g., HPLC, UPLC) for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of 2-Methoxy-5-nitropyrimidine and for its isolation from reaction mixtures. These techniques separate components based on their differential partitioning between a stationary phase and a liquid mobile phase.

Detailed research findings indicate that reverse-phase HPLC (RP-HPLC) is a highly effective method for analyzing nitro-substituted aromatic compounds. A typical RP-HPLC method for this compound would involve a C18 stationary phase column, which separates compounds based on hydrophobicity. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from any impurities, which may have different polarities.

UPLC, which utilizes smaller stationary phase particles (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and substantially faster analysis times. For Mass Spectrometry (MS) compatible applications, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used in the mobile phase instead of non-volatile acids like phosphoric acid. The scalability of these liquid chromatography methods allows them to be adapted for preparative separation, enabling the isolation of high-purity this compound for further research. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Table 1: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 320 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the precise molecular structure of this compound. Each technique provides unique information about the compound's atomic composition, functional groups, and electronic environment.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. For this compound (molecular formula C₅H₅N₃O₃), the calculated monoisotopic mass is 155.0331 Da. nih.govuni.lu An experimental HRMS measurement confirming this exact mass provides unambiguous validation of the compound's elemental formula.

Standard mass spectrometry using techniques like electron ionization (EI) can also provide valuable structural information through fragmentation patterns. The fragmentation of this compound typically results in characteristic ions that help confirm the structure. nih.gov

Table 2: HRMS and MS Fragmentation Data for this compound

| Data Type | Value | Significance |

|---|---|---|

| Molecular Formula | C₅H₅N₃O₃ | - |

| Exact Mass (Calculated) | 155.0331 Da | Confirms elemental composition. nih.govuni.lu |

| [M+H]⁺ (Predicted) | 156.0404 m/z | Adduct ion commonly observed in ESI-MS. uni.lu |

| [M+Na]⁺ (Predicted) | 178.0223 m/z | Adduct ion commonly observed in ESI-MS. uni.lu |

| Major Fragment Ion (EI-MS) | 125 m/z | Corresponds to the loss of NO. nih.gov |

| Other Fragment Ions (EI-MS) | 79, 53, 52, 44 m/z | Characteristic fingerprint of the molecule. nih.gov |

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the key functional groups are the pyrimidine (B1678525) ring, the methoxy (B1213986) group, and the nitro group.

The FT-IR spectrum is expected to show strong, characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. The methoxy (O-CH₃) group will be identifiable by its C-H stretching and bending vibrations, as well as the C-O ether stretch. The aromatic pyrimidine ring will exhibit C-H stretching, C=C and C=N ring stretching, and various ring bending vibrations. While a specific experimental spectrum for the title compound is not detailed in the available literature, analysis of related structures like 2-amino-5-nitropyridine (B18323) allows for the confident assignment of expected vibrational modes. researchgate.netnih.gov

Table 3: Expected Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) Group | Asymmetric Stretch | ~1520 - 1560 |

| Symmetric Stretch | ~1340 - 1360 | |

| Pyrimidine Ring | Aromatic C-H Stretch | ~3000 - 3100 |

| C=C / C=N Stretch | ~1400 - 1600 | |

| Methoxy (O-CH₃) Group | C-H Stretch | ~2850 - 2960 |

| C-O Stretch | ~1200 - 1250 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the pyrimidine ring, a conjugated system, and the nitro group, a strong chromophore, means that this compound is expected to absorb significantly in the UV region. The spectrum typically arises from π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions. The highly conjugated system of the nitropyrimidine ring leads to intense π → π* transitions, while the lone pairs on the nitrogen and oxygen atoms can give rise to weaker n → π* transitions. Studies on closely related compounds, such as 2-amino-3-methyl-5-nitropyridine, show strong absorption bands in the 200-400 nm range when analyzed in solvents like ethanol (B145695). nih.gov The exact position of the absorption maximum (λmax) can be influenced by solvent polarity.

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H-NMR: The proton NMR spectrum of this compound is expected to be relatively simple and highly informative. It should feature a singlet for the three equivalent protons of the methoxy group (-OCH₃). acdlabs.com Additionally, two distinct signals in the aromatic region are expected for the two non-equivalent protons on the pyrimidine ring. Due to the strong electron-withdrawing effect of the nitro group and the ring nitrogens, these aromatic protons are expected to appear at a high chemical shift (downfield).

¹³C-NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are anticipated: one for the methoxy carbon and four for the carbons of the pyrimidine ring. The chemical shift of the methoxy carbon typically appears in the range of 55-62 ppm. nih.gov The ring carbons will have shifts influenced by their position relative to the nitrogen atoms, the methoxy group, and the powerful deshielding effect of the nitro group.

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to confirm structural assignments. A COSY spectrum would show correlations between any coupled protons, while an HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon assignments for the pyrimidine ring. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom | Spectroscopy | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -OCH₃ | ¹H-NMR | ~4.1 | Singlet (s) |

| H4/H6 | ¹H-NMR | ~9.2 | Singlet (s) |

| -OCH₃ | ¹³C-NMR | ~56 | - |

| C2 | ¹³C-NMR | ~165 | - |

| C5 | ¹³C-NMR | ~140 | - |

| C4/C6 | ¹³C-NMR | ~155 | - |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are employed to characterize the material's properties as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis provides information about the thermal stability and decomposition profile of this compound. For many energetic materials containing nitro groups, TGA curves show a sharp mass loss corresponding to the onset of decomposition. mdpi.com The temperature at which this decomposition begins is a key indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point of the compound, which is a crucial physical property and an indicator of purity. The DSC thermogram for a pure, crystalline solid will show a sharp endothermic peak at its melting point. It can also reveal other thermal events, such as phase transitions or exothermic decomposition events that might occur at higher temperatures. researchgate.net For related nitroaromatic compounds, thermal stability up to 300 °C has been observed before decomposition.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) stands as a cornerstone analytical technique in the solid-state characterization of crystalline materials, providing unparalleled insight into the atomic and molecular structure. This non-destructive method is indispensable for elucidating the precise three-dimensional arrangement of atoms within a crystal lattice, as well as for identifying the phase and purity of polycrystalline powders. The application of XRD to this compound is crucial for understanding its solid-state properties, which are governed by its crystal packing and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction is the definitive method for determining the absolute structure of a crystalline compound. By irradiating a single crystal with a monochromatic X-ray beam, a unique diffraction pattern of discrete reflections is generated. The analysis of the positions and intensities of these reflections allows for the determination of the unit cell—the fundamental repeating unit of the crystal lattice—and the arrangement of atoms within it.

A comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature did not yield a publicly available single-crystal structure for this compound. Therefore, specific experimental crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this compound are not available at present.

For illustrative purposes, the crystallographic data for a structurally related compound, 2-amino-4-methyl-5-nitropyrimidine, is presented below to demonstrate the type of detailed information that SCXRD provides.

| Parameter | Value |

|---|---|

| Chemical Formula | C5H6N4O2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.453(2) |

| b (Å) | 12.256(3) |

| c (Å) | 7.592(2) |

| β (°) | 109.11(3) |

| Volume (Å3) | 654.8(3) |

| Z | 4 |

This data is for 2-amino-4-methyl-5-nitropyrimidine and is provided for illustrative purposes only.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique used for the characterization of the bulk crystalline properties of a material. Instead of a single crystal, a polycrystalline powder is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

The primary applications of PXRD in the study of this compound would include:

Phase Identification: The experimental powder pattern can be compared against databases to confirm the identity of the synthesized compound.

Purity Assessment: PXRD can detect the presence of crystalline impurities or different polymorphic forms.

Polymorphism Studies: It is instrumental in identifying and characterizing different crystal forms (polymorphs) of a substance, which can have distinct physical properties.

As with single-crystal data, no experimental powder diffraction patterns for this compound were found in the reviewed literature. The determination of its powder pattern would be a critical step in its routine analysis and quality control.

Prospective Research Directions and Emerging Avenues for 2 Methoxy 5 Nitropyrimidine

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of pyrimidine (B1678525) derivatives often involves methodologies that are not environmentally friendly, utilizing hazardous reagents and solvents. rasayanjournal.co.in The development of innovative and sustainable synthetic routes for 2-methoxy-5-nitropyrimidine is a critical area of future research. Green chemistry principles, such as waste prevention, atom economy, and the use of safer solvents, are central to this endeavor. chemistryjournals.net